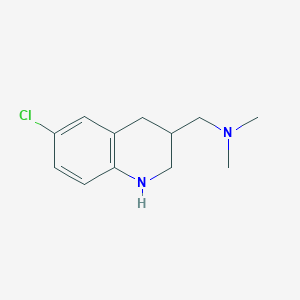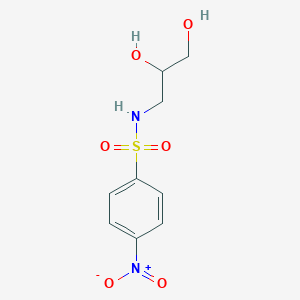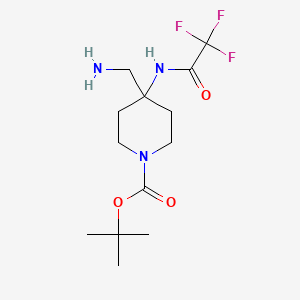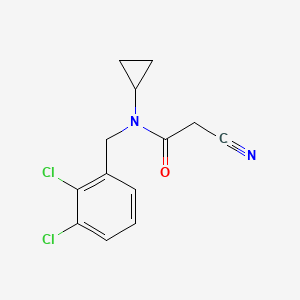![molecular formula C17H25NO6S B8312540 tert-butyl (2R)-2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate CAS No. 135065-64-4](/img/structure/B8312540.png)
tert-butyl (2R)-2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C17H25NO6S. It is a morpholine derivative that features a tert-butyl group, a tosyloxymethyl group, and a carboxylate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reaction of sodium hydride with N,N-dimethylformamide and mineral oil at temperatures ranging from 20°C to 80°C under an inert atmosphere.
Step 2: Heating the reaction mixture to 80°C under an inert atmosphere for 2.5 hours.
Step 3: Using tris-(dibenzylideneacetone)dipalladium(0), 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl, and caesium carbonate in 1,4-dioxane at 100°C for 29 hours under an inert atmosphere.
Step 4: Treating the reaction mixture with trifluoroacetic acid and chlorotriisopropylsilane in dichloromethane at 20°C for 0.67 hours.
Industrial Production Methods
Industrial production methods for ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxymethyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine derivatives.
科学的研究の応用
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
- ®-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
- ®-Morpholin-2-ylmethanol hydrochloride
- Morpholin-2-ylmethanol hydrochloride
Uniqueness
®-tert-butyl 2-(tosyloxymethyl)morpholine-4-carboxylate is unique due to the presence of the tosyloxymethyl group, which imparts distinct reactivity and chemical properties compared to similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.
特性
CAS番号 |
135065-64-4 |
|---|---|
分子式 |
C17H25NO6S |
分子量 |
371.5 g/mol |
IUPAC名 |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C17H25NO6S/c1-13-5-7-15(8-6-13)25(20,21)23-12-14-11-18(9-10-22-14)16(19)24-17(2,3)4/h5-8,14H,9-12H2,1-4H3/t14-/m1/s1 |
InChIキー |
LOBHRXDXENCDIZ-CQSZACIVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CN(CCO2)C(=O)OC(C)(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCO2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



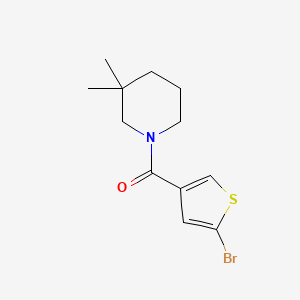
![1'-Trifluoroacetyl-3,4-dihydrospiro[benzopyran-2,4'-piperidine]](/img/structure/B8312482.png)

![7-bromo-9-fluoro-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B8312491.png)

